molecular formula C32H65NO5 B12702281 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate

1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate

Cat. No.: B12702281
M. Wt: 543.9 g/mol
InChI Key: KWXNZPMVDRSDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate is a complex organic compound with the molecular formula C32H65NO5. This compound is known for its unique chemical structure, which combines a piperidine ring with a long-chain ester. It is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate typically involves the reaction of 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol with methyl octadecanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, influence membrane fluidity, and affect signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate is unique due to its combined structural features, which confer both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in high-performance materials and advanced biochemical research .

Properties

Molecular Formula

C32H65NO5

Molecular Weight

543.9 g/mol

IUPAC Name

1-(2-hydroxy-2-methylpropoxy)-2,2,6,6-tetramethylpiperidin-4-ol;methyl octadecanoate

InChI

InChI=1S/C19H38O2.C13H27NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2;1-11(2)7-10(15)8-12(3,4)14(11)17-9-13(5,6)16/h3-18H2,1-2H3;10,15-16H,7-9H2,1-6H3

InChI Key

KWXNZPMVDRSDOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC.CC1(CC(CC(N1OCC(C)(C)O)(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.